molecular formula C9H7N3O4 B1424148 methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190322-85-0

methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B1424148
CAS No.: 1190322-85-0
M. Wt: 221.17 g/mol
InChI Key: ADTKTDMUOWLASJ-UHFFFAOYSA-N
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Description

Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used as building blocks in pharmaceutical research. The presence of both nitro and ester functional groups in this molecule makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method starts with the nitration of a pyridine derivative, followed by esterification. For example, 2-methyl-3-nitroaniline can be used as a starting material, which undergoes cyclization in the presence of sodium nitrite and potassium iodide to form the desired pyrrolopyridine structure .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and catalysts is also crucial to minimize costs and environmental impact.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products:

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Pyrrolopyridines: Formed from nucleophilic substitution reactions.

    Carboxylic Acids: Formed from ester hydrolysis.

Scientific Research Applications

Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The exact mechanism of action of methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The ester group may also play a role in facilitating cellular uptake and distribution.

Comparison with Similar Compounds

Uniqueness: Methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

methyl 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-9(13)5-2-6-8(11-3-5)7(4-10-6)12(14)15/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTKTDMUOWLASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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